molecular formula C12H26O2Si B14259002 1-{[tert-Butyl(dimethyl)silyl]oxy}hex-5-en-2-ol CAS No. 211060-55-8

1-{[tert-Butyl(dimethyl)silyl]oxy}hex-5-en-2-ol

Cat. No.: B14259002
CAS No.: 211060-55-8
M. Wt: 230.42 g/mol
InChI Key: ISLSWVKVDIFPBI-UHFFFAOYSA-N
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Description

1-{[tert-Butyl(dimethyl)silyl]oxy}hex-5-en-2-ol is an organosilicon compound characterized by the presence of a tert-butyl(dimethyl)silyl group attached to a hex-5-en-2-ol backbone. This compound is notable for its utility in organic synthesis, particularly as a protecting group for alcohols due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[tert-Butyl(dimethyl)silyl]oxy}hex-5-en-2-ol typically involves the protection of the hydroxyl group in hex-5-en-2-ol using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like methylene chloride at room temperature, yielding the desired silyl ether with high efficiency .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The reagents are often sourced in bulk, and the reactions are monitored using techniques such as gas chromatography and mass spectrometry to ensure consistency.

Chemical Reactions Analysis

Types of Reactions: 1-{[tert-Butyl(dimethyl)silyl]oxy}hex-5-en-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to yield alcohols or alkanes.

    Substitution: The silyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Reagents like tetrabutylammonium fluoride (TBAF) are used to remove the silyl protecting group.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction results in alcohols or alkanes .

Scientific Research Applications

1-{[tert-Butyl(dimethyl)silyl]oxy}hex-5-en-2-ol is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism by which 1-{[tert-Butyl(dimethyl)silyl]oxy}hex-5-en-2-ol exerts its effects is primarily through the protection of hydroxyl groups. The tert-butyl(dimethyl)silyl group forms a stable silyl ether, preventing unwanted reactions at the hydroxyl site. This protection is reversible, allowing for the selective deprotection and subsequent functionalization of the hydroxyl group under mild conditions .

Comparison with Similar Compounds

    tert-Butyldimethylsilanol: Similar in structure but lacks the hex-5-en-2-ol backbone.

    tert-Butyldimethylsilyl chloride: Used as a reagent for silylation but not as a protected alcohol.

    tert-Butyldimethylsilyloxyacetaldehyde: Contains an aldehyde group instead of an alcohol.

Uniqueness: 1-{[tert-Butyl(dimethyl)silyl]oxy}hex-5-en-2-ol is unique due to its combination of a silyl protecting group with an unsaturated alcohol backbone, making it particularly useful in complex organic syntheses where selective protection and deprotection are required .

Properties

CAS No.

211060-55-8

Molecular Formula

C12H26O2Si

Molecular Weight

230.42 g/mol

IUPAC Name

1-[tert-butyl(dimethyl)silyl]oxyhex-5-en-2-ol

InChI

InChI=1S/C12H26O2Si/c1-7-8-9-11(13)10-14-15(5,6)12(2,3)4/h7,11,13H,1,8-10H2,2-6H3

InChI Key

ISLSWVKVDIFPBI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC(CCC=C)O

Origin of Product

United States

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